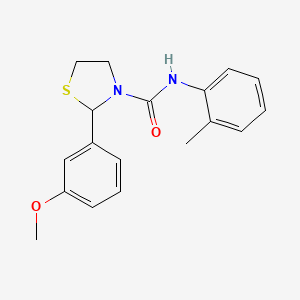

2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13-6-3-4-9-16(13)19-18(21)20-10-11-23-17(20)14-7-5-8-15(12-14)22-2/h3-9,12,17H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBVYHDAAFQVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide typically involves the reaction of 3-methoxybenzaldehyde with o-toluidine and thioglycolic acid. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups or the thiazolidine ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is its effectiveness against various cancer types. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. Notably, it has shown promise in the treatment of:

- Prostate Cancer : Studies have demonstrated that this compound can induce apoptosis in prostate cancer cells at lower concentrations compared to normal cells, minimizing side effects .

- Ovarian Cancer : Similar mechanisms of action have been observed in ovarian cancer cell lines, where the compound disrupts cellular proliferation and induces cell death .

Anti-diabetic Properties

Thiazolidinediones, a class of compounds that includes derivatives like 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide, are known for their role in managing type 2 diabetes. These compounds act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid regulation. Preliminary studies suggest that this compound may enhance insulin sensitivity and reduce blood glucose levels .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Prostate Cancer | Induced apoptosis in cancer cells with minimal effects on normal cells; effective at low doses. |

| Study B | Ovarian Cancer | Disrupted proliferation and induced cell death in ovarian cancer cell lines; potential for clinical application. |

| Study C | Type 2 Diabetes | Showed improved insulin sensitivity in vitro; further studies needed for clinical validation. |

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific pathways involved in disease processes, leading to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Acetamide Derivatives (EP3 348 550A1)

The European patent application (EP3 348 550A1) describes benzothiazole acetamides, such as N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and its analogs. These share functional similarities with the target compound but differ in core structure and substituent placement:

| Feature | 2-(3-Methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide | N-(6-Methoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)acetamide |

|---|---|---|

| Core Structure | Saturated thiazolidine ring | Aromatic benzothiazole ring |

| Amide/Carboxamide Group | Carboxamide (C=O directly linked to N) | Acetamide (CH₂-C=O-NH-) |

| Substituent Positions | 3-Methoxyphenyl (C2), o-tolyl (N-linked) | 3-Methoxyphenyl (acetamide chain), methoxy (benzothiazole C6) |

| Aromaticity | Non-aromatic | Bicyclic aromatic system |

| Potential Bioactivity | Hypothesized metabolic stability due to saturated ring | Likely enhanced π-π stacking (aromatic core) for target binding |

Key Implications :

- Thiazolidine vs. Benzothiazole : The saturated thiazolidine core may confer greater conformational flexibility and metabolic stability compared to the rigid benzothiazole system, which could enhance aromatic interactions in drug-receptor binding .

- Substituent Effects : The 3-methoxyphenyl group in both compounds suggests shared electronic properties, but the o-tolyl group in the target compound introduces steric effects absent in the benzothiazole derivatives.

Phthalimide Derivatives (Rev. Colomb. Cienc. Quím. Farm., 2016)

3-Chloro-N-phenyl-phthalimide () is structurally distinct, featuring a phthalimide core with a chloro substituent. While unrelated in biological function, it highlights the role of amide-containing compounds in polymer synthesis. Differences include:

Research Findings and Hypotheses

Structural Determinants of Activity

- Hydrogen Bonding : The carboxamide group may engage in stronger hydrogen bonding than acetamide derivatives, affecting solubility and target affinity.

Biological Activity

Overview

2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is a synthetic compound belonging to the thiazolidine class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring both a 3-methoxyphenyl and an o-tolyl group, may enhance its therapeutic potential through various mechanisms of action.

The synthesis of this compound typically involves the reaction between 3-methoxybenzaldehyde and o-toluidine in the presence of thioglycolic acid. This reaction proceeds through the formation of an imine intermediate followed by cyclization to yield the thiazolidine ring. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with optimization aimed at maximizing yield and purity.

The biological activity of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is largely dependent on its interaction with specific molecular targets within biological systems. Thiazolidine derivatives are known to modulate pathways involved in various diseases, potentially acting on enzymes or receptors critical to disease progression. For instance, compounds in this class have been investigated for their roles as PPAR (Peroxisome Proliferator-Activated Receptor) ligands, which are crucial in metabolic regulation and have implications in diabetes management .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For example, related thiazolidinone derivatives have shown potent antibacterial activity against various Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values for these compounds can range from as low as 0.008 μg/mL to 0.046 μg/mL against strains like Streptococcus pneumoniae and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.008 |

| Staphylococcus epidermidis | 0.03 |

| Streptococcus pyogenes | 0.06 |

Anti-inflammatory and Antidiabetic Effects

The compound's potential anti-inflammatory effects are also noteworthy, particularly through its action on PPARγ pathways, which are implicated in glucose metabolism and inflammation control. Studies have demonstrated that thiazolidinedione derivatives can enhance insulin sensitivity and reduce hyperglycemia in diabetic models .

Study on PPARγ Activation

A study explored the binding affinity of various thiazolidine derivatives to PPARγ receptors using molecular docking techniques. The results indicated that compounds similar to 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide exhibited favorable binding scores compared to established PPARγ agonists like pioglitazone, suggesting their potential as therapeutic agents in metabolic disorders .

In Vitro Antimicrobial Evaluation

In vitro evaluations have been conducted to assess the antimicrobial efficacy of this compound against a range of pathogens. One such study reported that derivatives showed significant activity with MIC values comparable or superior to traditional antibiotics such as ampicillin and streptomycin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted thiosemicarbazides with α-haloketones or through stepwise coupling of thiazolidine intermediates. Key steps include:

- Thiazolidine ring formation : Use ethanol as a solvent under reflux (70–80°C) to promote cyclization .

- Carboxamide coupling : Employ coupling agents like EDCI/HOBt in DMF to attach the o-tolyl group to the thiazolidine core .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of thiosemicarbazide to α-haloketone) and monitor reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm) and thiazolidine protons (δ 4.1–4.3 ppm). Aromatic protons from o-tolyl appear as multiplet signals (δ 6.8–7.5 ppm) .

- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiazolidine C-S-C vibrations (~680 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (296 K) resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles between aromatic rings, critical for structure validation .

Q. What chromatographic methods are recommended for purification?

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) for initial purification .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to isolate enantiomers or minor impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidine carboxamides with varying substituents?

- Comparative SAR analysis : Systematically replace substituents (e.g., 3-methoxy vs. 4-chloro) and assay against targets (e.g., kinases, antimicrobial models). For example:

- Antimicrobial assays : Compare MIC values against S. aureus and E. coli to correlate electron-withdrawing groups (e.g., Cl) with enhanced activity .

- Data normalization : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in biological assays .

Q. What strategies improve the solubility of this compound for pharmacological studies?

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the o-tolyl moiety to increase hydrophilicity .

Q. How do methoxy and o-tolyl groups influence the compound’s electronic structure and reactivity?

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density:

- Methoxy group : Increases electron density on the phenyl ring (Mulliken charge: −0.12 e), stabilizing electrophilic substitution .

- o-Tolyl group : Steric hindrance at the ortho position reduces rotational freedom (torsional angle: 45–55°), affecting binding to planar targets .

Q. What computational methods predict binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to simulate ligand-receptor interactions .

- MD simulations : GROMACS with AMBER force fields to assess stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.